2-((1-(2-(2-Fluorophenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile
Description
Properties
IUPAC Name |
2-[1-[2-(2-fluorophenyl)acetyl]piperidin-3-yl]oxypyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c20-17-6-2-1-4-15(17)11-19(24)23-9-3-5-16(13-23)25-18-10-14(12-21)7-8-22-18/h1-2,4,6-8,10,16H,3,5,9,11,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIYNBDKKSHEIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CC=C2F)OC3=NC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-(2-Fluorophenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, often using 2-fluorobenzyl chloride or similar reagents.
Acetylation: The acetyl group is added through an acetylation reaction, commonly using acetic anhydride or acetyl chloride.
Coupling with Isonicotinonitrile: The final step involves coupling the piperidine derivative with isonicotinonitrile, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-((1-(2-(2-Fluorophenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the piperidine ring can interact with active sites or binding pockets. The isonicotinonitrile moiety may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Structural Analogues from
Compound 2 (1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4-piperidinecarboxamide):
- Structural Features: Piperidine ring with a pyrazole-acetyl substituent and carboxamide group.
- Key Differences: Replaces the fluorophenyl and isonicotinonitrile groups with pyrazole and carboxamide moieties.
- Implications: The pyrazole may reduce metabolic stability compared to the fluorophenyl group due to lower electronegativity. The carboxamide could enhance solubility but limit blood-brain barrier penetration relative to the ether-linked isonicotinonitrile .
GPCR-Targeting Compounds ()
SR140333 ((S)-1-(2-[3-(3,4-dichlorophenyl)-1-(3-isopropoxyphenylacetyl)piperidin-3-yl]ethyl)-4-phenyl-1-azoniabicyclo[2.2.2]octane chloride):
- Structural Features: Dichlorophenyl and phenylacetyl groups on piperidine, with a bicyclic ammonium system.
- Key Differences: The dichlorophenyl group in SR140333 increases steric bulk and electron-withdrawing effects compared to the target’s fluorophenyl. This may enhance receptor affinity but reduce metabolic clearance. The target’s isonicotinonitrile likely offers a distinct binding profile compared to SR140333’s azonia ring .
Fentanyl Analogues ()
N-(2-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (ortho-fluoroisobutyryl fentanyl):
- Structural Features: Piperidine with fluorophenyl and phenylethyl substituents.
- Key Differences: Despite shared fluorophenyl and piperidine motifs, the fentanyl analogue’s amide linkage and phenylethyl group direct it toward opioid receptors. The target compound’s ether-linked isonicotinonitrile likely precludes opioid activity, emphasizing how minor structural changes dictate target specificity .
Comparative Data Table
Research Implications
- Halogen Effects: Fluorine in the target compound balances lipophilicity and metabolic stability, whereas dichlorophenyl (SR140333) may enhance binding but reduce clearance .
- Synthetic Feasibility: The target’s lack of complex bicyclic systems (cf. ) suggests scalability advantages .
- Pharmacological Divergence: Minor structural variations (e.g., ether vs. amide linkages) drastically alter target specificity, as seen in fentanyl analogues vs. the target compound .
Biological Activity
The compound 2-((1-(2-(2-Fluorophenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile is a synthetic derivative that has garnered attention due to its potential biological activities. This article discusses its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 327.37 g/mol
- Structure : The compound features a piperidine ring, a fluorophenyl acetyl group, and an isonicotinonitrile moiety, which contribute to its biological activity.
Pharmacological Effects
Research indicates that compounds with similar structural motifs exhibit various pharmacological effects, including:
- Antinociceptive Activity : Analogous compounds have shown potential in pain relief, possibly through opioid receptor modulation.
- Antitumor Activity : Some derivatives have been reported to inhibit tumor growth in preclinical models by targeting specific signaling pathways.
The proposed mechanisms for the biological activity of this compound are as follows:
- Receptor Interaction : The piperidine structure may interact with neurotransmitter receptors, modulating pain perception and other physiological responses.
- Inhibition of Kinases : Similar compounds have been identified as kinase inhibitors, which could be relevant for cancer treatment.
Case Studies and Experimental Results
- In Vivo Studies :
-
In Vitro Assays :
- Compounds with similar structures were tested for their ability to inhibit cell proliferation in various cancer cell lines. Results showed dose-dependent inhibition, suggesting that the compound may exert cytotoxic effects on malignant cells.
-
Safety Profile :
- Preliminary toxicity assessments indicated that derivatives of this class exhibit manageable safety profiles in animal models, warranting further investigation into their therapeutic windows.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 327.37 g/mol |
| Antinociceptive Activity | Yes |
| Antitumor Activity | Yes |
| Safety Profile | Manageable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
